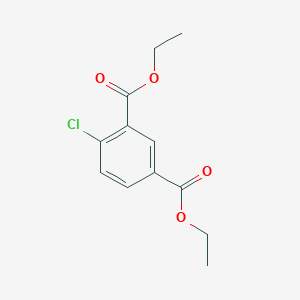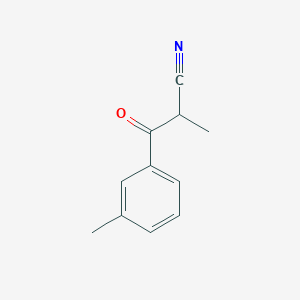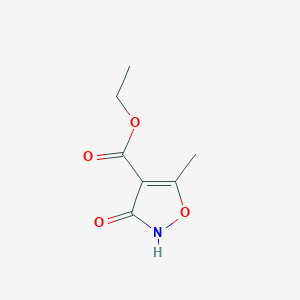
Diethyl 4-chloroisophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-chloroisophthalate is an organic compound with the molecular formula C12H13ClO4. It is a derivative of isophthalic acid, where two ethyl ester groups and a chlorine atom are attached to the benzene ring. This compound is used in various chemical processes and has applications in different fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 4-chloroisophthalate can be synthesized through the esterification of 4-chloroisophthalic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-chloroisophthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form 4-chloroisophthalic acid.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-chloroisophthalic acid.
Reduction: Various reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Diethyl 4-chloroisophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of diethyl 4-chloroisophthalate involves its interaction with specific molecular targets. The compound can act as a precursor in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phthalate
- Dimethyl phthalate
- Di-n-butyl phthalate
Comparison
Diethyl 4-chloroisophthalate is unique due to the presence of the chlorine atom, which imparts different chemical properties compared to other phthalate esters. This uniqueness makes it suitable for specific applications where other phthalates may not be effective.
Propiedades
Fórmula molecular |
C12H13ClO4 |
|---|---|
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
diethyl 4-chlorobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H13ClO4/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
PXJXDWRFFQXIMQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Iodothieno[2,3-d]pyrimidine](/img/structure/B13663257.png)

![7-(Chloromethyl)benzo[d]oxazole](/img/structure/B13663266.png)






